molecular formula C22H17BrFNO3 B303402 ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate

ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No. B303402
M. Wt: 442.3 g/mol
InChI Key: NAYSCBMQWMBQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, commonly known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression and cell differentiation. In

Mechanism of Action

Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor works by binding to the bromodomain of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, thereby preventing it from interacting with acetylated histones and other proteins involved in gene expression. This leads to the downregulation of genes that are critical for cancer cell growth and proliferation, ultimately leading to the death of cancer cells. ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It may also have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor is its specificity for ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, which makes it a valuable tool for studying the role of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate in various biological processes. However, like all chemical compounds, it has certain limitations. For example, it may have off-target effects on other proteins and may not be effective in all types of cancer cells.

Future Directions

There are several potential future directions for research on ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in the treatment of cancer and other diseases. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor and its potential applications in various fields of research.

Synthesis Methods

The synthesis of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor involves several steps, including the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with 2-aminobenzoic acid to form ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate. This compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to be a potent inhibitor of cancer cell growth and proliferation by blocking the activity of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, which is known to play a critical role in the development and progression of various types of cancer. ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate

Molecular Formula

C22H17BrFNO3

Molecular Weight

442.3 g/mol

IUPAC Name

ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate

InChI

InChI=1S/C22H17BrFNO3/c1-2-27-22(26)20-18(12-3-7-15(24)8-4-12)19-16-9-6-14(23)11-13(16)5-10-17(19)28-21(20)25/h3-11,18H,2,25H2,1H3

InChI Key

NAYSCBMQWMBQLQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=C2)C=C(C=C4)Br)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=C2)C=C(C=C4)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.